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molecular formula C8H10OS B1350883 2-Methyl-1-(thiophen-2-yl)propan-1-one CAS No. 36448-60-9

2-Methyl-1-(thiophen-2-yl)propan-1-one

Cat. No. B1350883
M. Wt: 154.23 g/mol
InChI Key: OTQCCAKDOPROBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

Aluminum chloride (4.75 g, 35.7 mmol, 3 eq) was diluted in ice cold dichloromethane (30 mL). Isobutyryl chloride (4 mL, 38 mmol, 3.2 eq) in dichloromethane (30 mL) was added to the aluminum chloride suspension at 0° C., and the mixture was stirred at 0° C. for 30 minutes. Thiophene (1 g, 11.9 mmol) was added as a solution in dichloromethane (30 mL) over 10 minutes. The reaction was stirred at 0° C. for 30 minutes, then at rt for 1 h. Bromine (0.65 mL, 12.6 mmol, 1.1 eq) was added dropwise at 0° C., and the reaction mixture was slowly warmed to rt overnight. The mixture was cooled to 0° C., and was carefully quenched by the dropwise addition of water. The reaction mixture was extracted with dichloromethane, and the combined organics washed with saturated aqueous sodium bicarbonate. The combined organics were then dried over sodium sulfate, filtered, and concentrated. The crude product was purified by isco combiflash, eluting with 0-10% ethyl acetate in hexanes to afford a slightly yellow oil (2.3 g, >100%).
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Four
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:9])[CH:6]([CH3:8])[CH3:7].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1.BrBr>ClCCl>[CH3:7][CH:6]([CH3:8])[C:5]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
ice
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.65 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly warmed to rt overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was carefully quenched by the dropwise addition of water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the combined organics washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by isco combiflash
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 125.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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